

Designing Echitamine-Inspired Hybrid Analogues: Application Notes and Protocols

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Compound of Interest

Compound Name: *Echitaminic acid*

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This document provides detailed application notes and protocols for the design, synthesis, and evaluation of hybrid analogues inspired by the natural alkaloid echitamine. Echitamine, a complex monoterpene indole alkaloid, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer and anti-lipase properties.^[1]^[2] This has spurred the development of hybrid molecules that incorporate the core indole scaffold of echitamine with other pharmacologically active moieties, such as thiazolidinediones, to create novel therapeutic agents.^[3]

Data Presentation

The following tables summarize the biological activities of echitamine and its inspired hybrid analogues.

Table 1: Pancreatic Lipase Inhibitory Activity of Echitamine-Inspired Indole-Thiazolidinedione Hybrid Analogues

Compound	Target	IC50 (μM)	Reference
Analogue 7k	Pancreatic Lipase	11.36	[3]
Analogue 7p	Pancreatic Lipase	11.87	[3]
Analogue 6d	Pancreatic Lipase	6.19	[4]
Analogue 6e	Pancreatic Lipase	8.96	[4]
Echitamine Chloride	Pancreatic Lipase	10.92	[1]
Orlistat (Standard)	Pancreatic Lipase	0.97 - 0.99	[5][6]

Table 2: Cytotoxic Activity of Echitamine Chloride against Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
KB	Oral Carcinoma	27.23	[7]
HeLa	Cervical Cancer	> 27.23	[2][7]
HepG2	Liver Cancer	> 27.23	[2][7]
HL-60	Leukemia	> 27.23	[2][7]
MCF-7	Breast Cancer	> 27.23	[2][7]

Experimental Protocols

General Synthesis of Echitamine-Inspired Indole-Thiazolidinedione Hybrid Analogues

This protocol describes a generalized procedure for the synthesis of indole-thiazolidinedione hybrid analogues via Knoevenagel condensation.[3][4]

Materials:

- Substituted indole-3-carboxaldehyde
- Thiazolidinedione derivative (e.g., 2,4-thiazolidinedione)

- Potassium hydroxide (KOH) or Piperidine
- Ethanol or Acetic Acid
- Sodium acetate (if using acetic acid)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve the substituted indole-3-carboxaldehyde (1 equivalent) and the thiazolidinedione derivative (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
- **Addition of Base/Catalyst:**
 - For KOH in ethanol: Add a catalytic amount of aqueous potassium hydroxide to the mixture.
 - For piperidine in acetic acid: Add a catalytic amount of piperidine and sodium acetate (1.2 equivalents).
- **Reaction:** Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:**
 - After completion, cool the reaction mixture to room temperature.
 - If a precipitate forms, filter the solid, wash it with cold ethanol or water, and dry it.
 - If no precipitate forms, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration, wash with water, and dry.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure

indole-thiazolidinedione hybrid analogue.

- Characterization: Characterize the final compound using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

In Vitro Pancreatic Lipase Inhibition Assay

This protocol is adapted from methods used to evaluate the inhibitory potential of compounds against porcine pancreatic lipase.[3]

Materials:

- Porcine pancreatic lipase (PPL)
- p-Nitrophenyl palmitate (pNPP) as substrate
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- Test compounds (echitamine-inspired analogues) and Orlistat (positive control) dissolved in DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of PPL in Tris-HCl buffer.
 - Prepare a stock solution of pNPP in a suitable solvent like isopropanol.
 - Prepare serial dilutions of the test compounds and Orlistat in DMSO.
- Assay in 96-well Plate:
 - Add Tris-HCl buffer to each well.

- Add the PPL solution to all wells except the blank.
- Add the test compound solutions (at various concentrations) or DMSO (for the control) to the respective wells.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiation of Reaction:
 - Add the pNPP substrate solution to all wells to start the enzymatic reaction.
- Measurement:
 - Immediately measure the absorbance at 405 nm using a microplate reader.
 - Take kinetic readings every minute for 15-30 minutes at 37°C.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each concentration.
 - Determine the percentage of inhibition using the formula: % Inhibition = $[1 - (\text{Rate of sample} / \text{Rate of control})] \times 100$
 - Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.^[2]

Materials:

- Human cancer cell lines (e.g., KB, HeLa, HepG2, HL-60, MCF-7)
- Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO or solubilization buffer
- 96-well cell culture plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

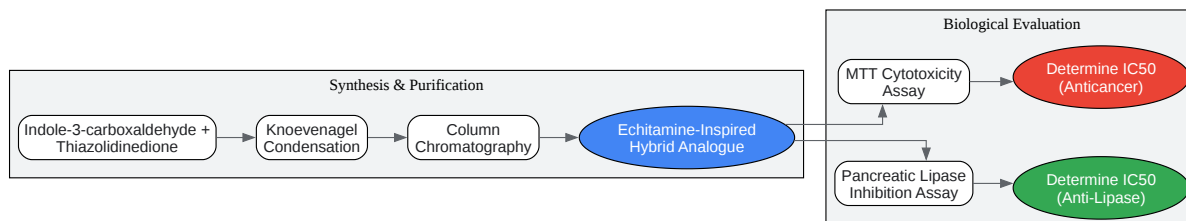
Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in the cell culture medium.
 - Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
 - Incubate the plate for 24, 48, or 72 hours.
- MTT Addition:
 - After the incubation period, add 10-20 µL of the MTT solution to each well.
 - Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 100-150 μ L of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
 - Gently shake the plate to ensure complete dissolution.
- Measurement:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
 - Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.

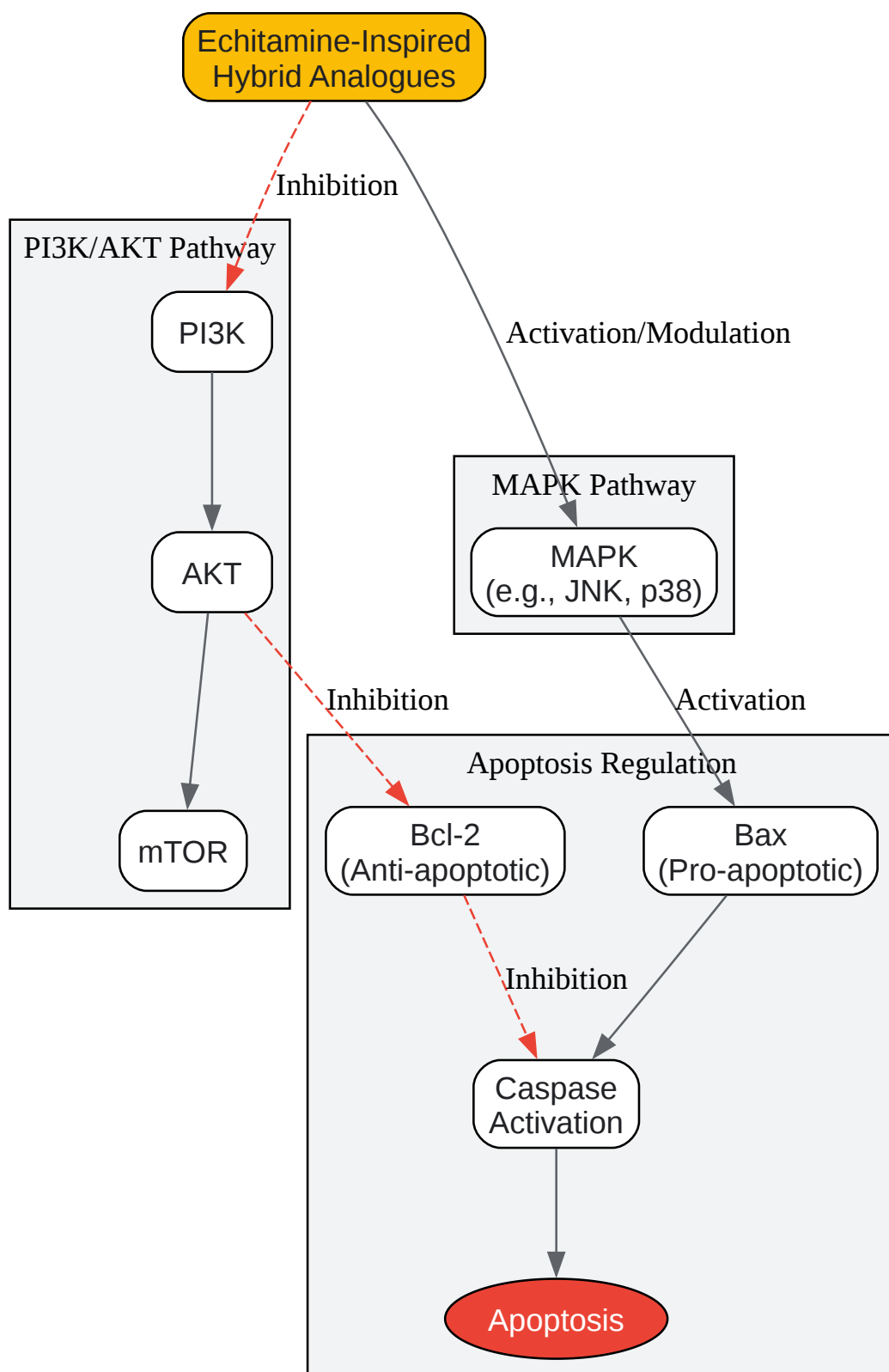
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: General workflow for the synthesis and biological evaluation of echitamine-inspired hybrid analogues.



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Caption: Proposed apoptotic signaling pathway modulated by echitamine-inspired analogues in cancer cells.

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